Cas no 114562-59-3 (1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl-)

1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl- structure
114562-59-3 structure
Product name:1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl-
CAS No:114562-59-3
MF:C10H13NO3
MW:195.22
CID:132446
PubChem ID:98528

1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl-
    • (±)-N-Hydroxy-3,4-methylenedioxyamphetamine
    • 1-(1,3-Benzodioxol-5-yl)-N-hydroxy-2-propanamine
    • (+/-)-N-HYDROXY-3 4-METHYLENEDIOXYAMPHE&
    • (+/-)-N-Hydroxy-3,4-methylenedioxyamphetamine
    • Methylenedioxyhydroxyamphetamine
    • N-Hydroxy methylenedioxyamphetamine
    • NS00017970
    • FNDCTJYFKOQGTL-UHFFFAOYSA-N
    • N-Hydroxy-3,4-methylenedioxyamphetamine
    • N-hydroxy-3,4-methylenedioxyamphetamine (N-hydroxy MDA)
    • SCHEMBL1742365
    • (+/-)-N-Hydroxy-3,4-methylenedioxyamphetamine, analytical standard
    • N-Hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane
    • NCGC00247701-01
    • N-OH-Mda
    • 1,3-Benzodioxole-5-ethanamine, N-hydroxy-alpha-methyl-
    • SJE1T2B1A7
    • DTXSID30860972
    • N-Hydroxy mda
    • 3,4-METHYLENEDIOXY-N-HYDROXYAMPHETAMINE-
    • (+/-)-N-HYDROXY-3,4-(METHYLENEDIOXY)AMPHETAMINE
    • MDOH
    • 114562-59-3
    • UNII-SJE1T2B1A7
    • N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]hydroxylamine
    • N-HYDROXYTENAMPHETAMINE
    • 74698-47-8
    • n-hydroxy-3,4-methylenedioxymethamphetamine
    • CHEMBL127313
    • 1,3-BENZODIOXOLE-5-ETHANAMINE, N-HYDROXY-.ALPHA.-METHYL-
    • DEA No. 7402
    • (+/-)-N(.ALPHA.-METHYL-3,4-(METHYLENEDIOXY)PHENETHYL)HYDROXYLAMINE
    • N-hydroxy-MDA (hydrochloride)
    • MDH (PSYCHEDELIC)
    • N-Hydroxy-alpha-methyl-1,3-benzodioxole-5-ethanamine
    • Q4043402
    • N-HYDROXY-MDA
    • (+/-)-N-HYDROXY-3 4-METHYLENEDIOXYAMPHE
    • 3,4-Methylenedioxy-N-hydroxyamphetamine
    • AKOS006283222
    • Inchi: InChI=1S/C10H13NO3/c1-7(11-12)4-8-2-3-9-10(5-8)14-6-13-9/h2-3,5,7,11-12H,4,6H2,1H3
    • InChI Key: FNDCTJYFKOQGTL-UHFFFAOYSA-N
    • SMILES: ONC(C)CC1=CC2OCOC=2C=C1

Computed Properties

  • Exact Mass: 195.09
  • Monoisotopic Mass: 195.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.7A^2
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.246
  • Boiling Point: 349.7°C at 760 mmHg
  • Flash Point: 165.3°C
  • Refractive Index: 1.573
  • LogP: 1.71600

1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl- Security Information

  • Hazardous Material transportation number:UN 2811 6.1 / PGII
  • Hazard Category Code: 20/21/22
  • Safety Instruction: 36
  • Hazardous Material Identification: Xn

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd